molecular formula C19H18N2OS B4999746 N-[2-(4-methylphenyl)sulfanylethyl]quinoline-2-carboxamide

N-[2-(4-methylphenyl)sulfanylethyl]quinoline-2-carboxamide

Cat. No.: B4999746
M. Wt: 322.4 g/mol
InChI Key: CPVJYJOXVKPZTP-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)sulfanylethyl]quinoline-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, a carboxamide group, and a sulfanyl group attached to an ethyl chain, which is further connected to a 4-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)sulfanylethyl]quinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with a thiol reagent, such as 4-methylbenzenethiol, under nucleophilic substitution conditions.

    Final Coupling: The final step involves coupling the sulfanylethyl intermediate with the quinoline-2-carboxamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)sulfanylethyl]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitroquinoline, halogenated quinoline derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)sulfanylethyl]quinoline-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: It is used as a probe to study the binding interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Pharmaceutical Development: It is explored as a lead compound for the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)sulfanylethyl]quinoline-2-carboxamide involves its interaction with molecular targets such as DNA, enzymes, and receptors. The quinoline ring system can intercalate into DNA, disrupting its structure and function. The carboxamide group can form hydrogen bonds with amino acid residues in enzymes, inhibiting their activity. The sulfanyl group can interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methylphenyl)sulfanylethyl]quinoline-2-carboxamide: Unique due to the presence of both a quinoline ring and a sulfanyl group.

    Quinoline-2-carboxamide: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.

    4-Methylphenylsulfanyl derivatives: Lack the quinoline ring, limiting their biological activity.

Uniqueness

This compound is unique due to its combination of a quinoline ring, a carboxamide group, and a sulfanyl group. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfanylethyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-6-9-16(10-7-14)23-13-12-20-19(22)18-11-8-15-4-2-3-5-17(15)21-18/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVJYJOXVKPZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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